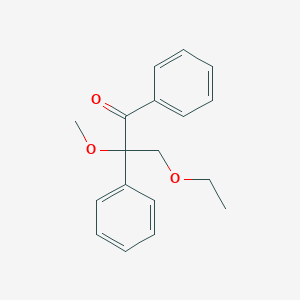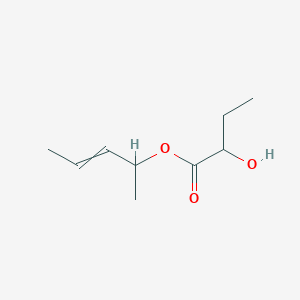
9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo(421)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- is a complex organic compound It is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(421)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict control over reaction conditions to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Azabicyclo(4.2.1)nonane-9-carboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
- 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-[(1,1-dimethylethyl)dimethylsilyl] ester
Uniqueness
What sets 9-Azabicyclo(421)nonane-9-carboxylic acid, 2-(1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethenyl)-, 1,1-dimethylethyl ester, endo- apart from similar compounds is its unique combination of functional groups and its specific bicyclic structure
Propriétés
Numéro CAS |
125736-01-8 |
|---|---|
Formule moléculaire |
C21H39NO3Si |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
tert-butyl 2-[1-[tert-butyl(dimethyl)silyl]oxyethenyl]-9-azabicyclo[4.2.1]nonane-9-carboxylate |
InChI |
InChI=1S/C21H39NO3Si/c1-15(25-26(8,9)21(5,6)7)17-12-10-11-16-13-14-18(17)22(16)19(23)24-20(2,3)4/h16-18H,1,10-14H2,2-9H3 |
Clé InChI |
MZQSBCZFDLUCAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)C(=C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



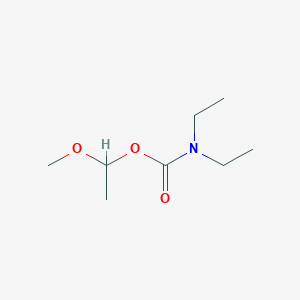

![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
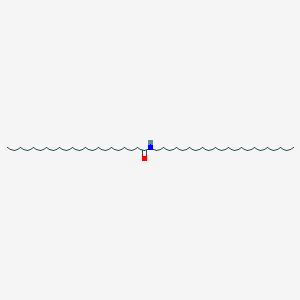
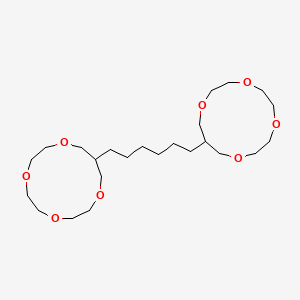

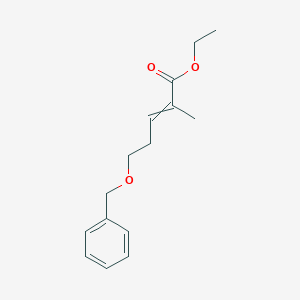
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
